N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin

Carboxypeptidase Y Fluorogenic Substrate Protease Specificity

N-Succinyl-Ile-Ile-Trp-AMC is the definitive fluorogenic substrate for selective carboxypeptidase Y (CPY) activity measurement. Its distinct Ile-Ile-Trp sequence ensures superior specificity—demonstrating 3-fold lower 20S proteasome cross-reactivity versus generic AMC substrates. With ≥98% purity and exceptionally low free AMC background (≤0.1%), this substrate delivers high Z'-factor values essential for robust HTS campaigns. Stable at -20°C for long-term storage, enabling batch preparation for consistent performance across large-scale screening.

Molecular Formula C37H45N5O8
Molecular Weight 687.8 g/mol
Cat. No. B12043946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin
Molecular FormulaC37H45N5O8
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O
InChIInChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1
InChIKeyDIQQFBVJYYDILY-DFXXCKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinyl-Ile-Ile-Trp-AMC: Peptide-Based Fluorogenic Substrate for Carboxypeptidase Y (CPY) Activity Assays


N-Succinyl-Ile-Ile-Trp 7-amido-4-methylcoumarin (N-Succinyl-Ile-Ile-Trp-AMC; CAS 133525-12-9) is a synthetic tripeptide derivative linked to the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety. It is a selective substrate for the yeast serine carboxypeptidase, carboxypeptidase Y (CPY; EC 3.4.16.5) . The compound consists of an N-terminal succinyl group, an L-isoleucyl-L-isoleucyl-L-tryptophan peptide sequence, and a C-terminal AMC fluorophore. Upon specific enzymatic cleavage at the Trp-AMC amide bond by CPY, the highly fluorescent AMC is liberated, enabling sensitive and continuous monitoring of enzyme activity .

Why Generic AMC Substrate Substitution is Not Advised for CPY Activity Quantification


In the family of 7-amido-4-methylcoumarin (AMC)-based fluorogenic substrates, the peptide sequence dictates enzyme specificity. Widely used proteasome substrates such as Suc-Leu-Leu-Val-Tyr-AMC and Suc-Ala-Ala-Pro-Phe-AMC, while also cleaved by CPY to varying degrees, are primarily optimized for the chymotrypsin-like activity of the 20S proteasome and other serine proteases [1]. Substituting a generic AMC substrate for N-Succinyl-Ile-Ile-Trp-AMC in CPY assays introduces cross-reactivity, reducing signal specificity and complicating data interpretation in complex biological samples. The distinct Ile-Ile-Trp sequence of this compound confers a unique cleavage profile, making it the definitive tool for studies where precise and selective measurement of CPY activity is paramount [2].

Quantitative Evidence for the Selection of N-Succinyl-Ile-Ile-Trp-AMC Over Alternative Fluorogenic Substrates


Lower Specific Activity Against Chymotrypsin-Like Proteasome Activity Indicates Enhanced Selectivity for CPY

When assayed against the chymotrypsin-like (CL) activity of the 20S proteasome from Haloferax volcanii, N-Succinyl-Ile-Ile-Trp-AMC exhibits a significantly lower specific activity compared to commonly used generic AMC substrates. This reduced activity against a non-target protease suggests a higher degree of selectivity for its intended target, carboxypeptidase Y (CPY). Specifically, the specific activity was 110 nmol min⁻¹ mg⁻¹, whereas the substrates Suc-Leu-Leu-Val-Tyr-AMC and Suc-Ala-Ala-Phe-AMC demonstrated specific activities of 340 and 370 nmol min⁻¹ mg⁻¹, respectively [1].

Carboxypeptidase Y Fluorogenic Substrate Protease Specificity Enzyme Kinetics

High Purity Specification (≥98%) Minimizes Assay Interference from Peptide Impurities

The commercial availability of N-Succinyl-Ile-Ile-Trp-AMC with a defined purity of ≥98% (HPLC) ensures that peptide impurities, which could act as competitive inhibitors or alternative substrates, are minimized . This level of purity is critical for generating reproducible kinetic data and for use in sensitive high-throughput screening (HTS) assays where minor contaminants can lead to significant false positives or negatives. While many generic AMC substrates are offered with similar nominal purities, the specific synthesis and purification processes for this CPY-optimized substrate are validated to achieve this benchmark consistently .

Enzyme Assay Fluorogenic Substrate Purity Quality Control

Exceptionally Low Free AMC Background (≤0.1%) Enhances Assay Sensitivity and Signal-to-Noise Ratio

A key differentiator for N-Succinyl-Ile-Ile-Trp-AMC is the supplier-specified limit of free 7-amino-4-methylcoumarin (AMC) contamination at ≤0.1% . Free AMC in a substrate stock solution contributes directly to background fluorescence, reducing the dynamic range and sensitivity of the assay. This is particularly critical when measuring low enzyme activities or when performing long-term kinetic studies where signal accumulation is slow. A low free AMC specification is not universally reported or guaranteed for all fluorogenic peptide substrates, making this a verifiable quality metric that directly impacts assay performance.

Fluorescence Background Noise Sensitivity AMC

Validated Long-Term Stability at -20°C Ensures Reproducible Performance Across Multiple Studies

The product is recommended for long-term storage at -20°C, with stability confirmed for up to 3 years in powder form [1]. This defined stability profile is crucial for procurement planning and ensures that the compound maintains its structural integrity and performance characteristics over time. In contrast, many peptide-based AMC substrates may have shorter or less well-documented shelf lives, or may require more stringent storage conditions (e.g., -80°C) to prevent degradation. The combination of high purity and defined stability at a standard freezer temperature simplifies laboratory workflows and reduces the risk of experimental failure due to reagent decomposition.

Stability Storage Reproducibility Biochemical Reagent

Optimal Application Scenarios for N-Succinyl-Ile-Ile-Trp-AMC Based on Verified Performance Attributes


Selective Quantification of Carboxypeptidase Y Activity in Yeast Lysates and Cellular Extracts

For researchers studying protein degradation, maturation, or C-terminal processing in yeast, N-Succinyl-Ile-Ile-Trp-AMC provides a direct and specific readout of CPY activity. The substrate's defined selectivity profile, as demonstrated by its 3-fold lower activity against the 20S proteasome compared to generic substrates [1], minimizes interference from other proteases abundant in crude yeast extracts. This ensures that the measured fluorescence is a more accurate representation of CPY function.

High-Throughput Screening (HTS) of CPY Inhibitors or Modulators

The combination of high purity (≥98%) and exceptionally low free AMC background (≤0.1%) makes N-Succinyl-Ile-Ile-Trp-AMC ideally suited for HTS campaigns . The low background fluorescence increases the assay's Z'-factor, a critical statistical parameter for HTS robustness. Furthermore, the defined stability at -20°C allows for the preparation and storage of large substrate batches, ensuring consistent performance across thousands of assay wells.

Detailed Kinetic Characterization of CPY and CPY Mutants

When determining precise kinetic parameters (Km, kcat) for wild-type or mutant CPY enzymes, substrate purity and integrity are paramount. The rigorous quality control specifications of this compound, including low free AMC and high chromatographic purity , provide the necessary confidence that the observed reaction rates are due to the intended enzyme-substrate interaction and not influenced by contaminants or degraded material. This is essential for mechanistic enzymology studies and protein engineering efforts [2].

Monitoring CPY-Mediated Bioprocessing and Protein C-Terminal Sequencing

In biotechnological applications where CPY is used for controlled C-terminal amino acid removal (e.g., for protein sequencing or peptide modification), the specific activity of N-Succinyl-Ile-Ile-Trp-AMC serves as a reliable standard for enzyme calibration. Its documented stability under recommended storage conditions [3] ensures that the enzyme activity assay remains reproducible across different production batches and over time, facilitating quality control in protein manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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